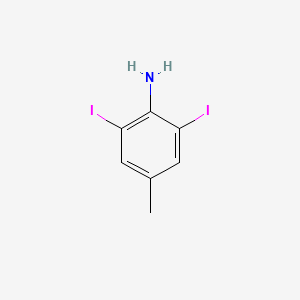

2,6-Diiodo-4-methylaniline

Overview

Description

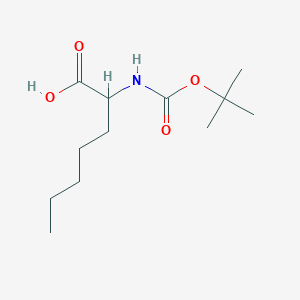

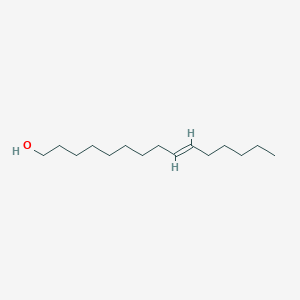

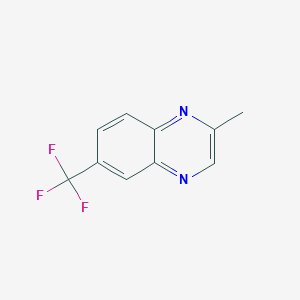

2,6-Diiodo-4-methylaniline is a chemical compound with the molecular formula C7H7I2N . It has a molecular weight of 358.95 .

Synthesis Analysis

The synthesis of this compound can be achieved from p-Toluidine . More detailed synthesis procedures can be found in relevant scientific literature .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two iodine atoms, one methyl group, and one amine group . The exact positions of these substituents on the benzene ring give the compound its name .Physical And Chemical Properties Analysis

This compound has a melting point of 120 °C and a predicted boiling point of 333.9±42.0 °C . Its density is predicted to be 2.359±0.06 g/cm3 . The compound’s pKa is predicted to be 0.91±0.10 .Scientific Research Applications

Synthesis and Optimization

Kou Xiao-yan (2011) investigated the synthesis of 2,6-diiodo-4-methylaniline, optimizing the reaction conditions to achieve a 75% yield. This synthesis route is noted for its simplicity and cost-effectiveness, making it widely applicable in the synthesis of iodo-substituent aniline complexes (Kou, 2011).

Spectroscopy and Molecular Analysis

Arjunan and Mohan (2009) performed Fourier transform infrared (FTIR) and FT-Raman spectral analysis on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. This study involved a comprehensive vibrational assignment and analysis of the fundamental modes of these compounds, contributing to a better understanding of their molecular structure and behavior (Arjunan & Mohan, 2009).

Catalytic Applications

Saxena and Murugavel (2017) explored the use of bulky 2,6-dibenzhydryl-4-methylaniline in Schiff base complexes of Pd(II), Cu(II), and Co(II). These complexes demonstrated efficiency as catalysts in Suzuki coupling and alcohol oxidation reactions, highlighting the potential of this compound derivatives in catalysis (Saxena & Murugavel, 2017).

High-Temperature Polymerization Catalysts

Rhinehart, Mitchell, and Long (2014) investigated a catalyst derived from 2,6-bis(diphenylmethyl)-4-methylaniline for high-temperature ethylene polymerization. This catalyst showed robust performance at elevated temperatures, emphasizing the potential of this compound derivatives in industrial polymerization processes (Rhinehart, Mitchell, & Long, 2014).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .

Future Directions

properties

IUPAC Name |

2,6-diiodo-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWPBSKHRXMEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)

![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)

![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)